4-Hydroxybenzofurazan

説明

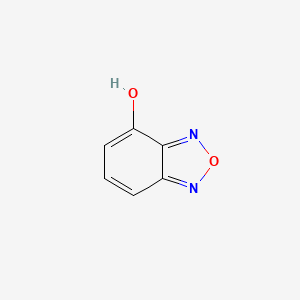

4-Hydroxybenzofurazan (C₆H₄N₂O₂(OH)) is a benzofurazan derivative characterized by a fused bicyclic structure comprising a benzene ring fused to a 1,2,5-oxadiazole (furazan) ring. The hydroxyl (-OH) group at the 4-position introduces distinct electronic and steric properties, enhancing its solubility in polar solvents and enabling hydrogen-bonding interactions. Benzofurazan derivatives are widely studied for their chromogenic and fluorogenic properties, making them valuable in biochemical labeling and sensor applications .

特性

分子式 |

C6H4N2O2 |

|---|---|

分子量 |

136.11 g/mol |

IUPAC名 |

2,1,3-benzoxadiazol-4-ol |

InChI |

InChI=1S/C6H4N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H |

InChIキー |

JYVBLAKBEMDPBD-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NON=C2C(=C1)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 4-hydroxybenzofurazan with key analogs and structurally related aromatic compounds:

Key Observations :

- Solubility : Hydroxyl substitution improves aqueous solubility relative to nitrobenzofurazan derivatives, which are typically lipophilic .

- Acidity: The hydroxyl group confers moderate acidity (similar to phenolic compounds), enabling pH-dependent applications in drug delivery or sensors .

Functional Comparisons

- Fluorogenic Applications: 7-Nitro-4-(dimethylamino)benzofurazan exhibits intense fluorescence, making it suitable for protein labeling . In contrast, this compound’s fluorescence may be quenched by the -OH group’s electron-donating effects, though this requires experimental validation. Benzofuran analogs (e.g., 5-hydroxybenzofuran) show blue-shifted emission (λem ~450 nm) due to extended conjugation, differing from benzofurazans .

- Biological Activity: 4-Aminobenzofuroxans demonstrate broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against cancer cell lines . The hydroxyl group in this compound may enhance bioavailability but reduce membrane permeability compared to amino derivatives.

Synthetic Flexibility :

- Hydroxybenzofurans are synthesized via Pd-catalyzed coupling or oxidative cyclization , whereas benzofurazans often require nitration/amination of precursor rings . The -OH group in this compound could facilitate regioselective functionalization at the 4-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。